molecular formula C15H29O4Si- B12534854 4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate CAS No. 652157-58-9

4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate

Cat. No.: B12534854
CAS No.: 652157-58-9
M. Wt: 301.47 g/mol
InChI Key: MANGTBZYHHHLAG-UHFFFAOYSA-M
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Description

Structural Characterization and Molecular Analysis

Core Molecular Architecture and Functional Group Composition

The molecular formula of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate is C₁₅H₂₉O₄Si , with a molecular weight of 301.47 g/mol . Its architecture comprises four distinct functional groups:

  • Carbonate moiety ($$O–CO–O–$$) at the 1-position.
  • tert-Butyldimethylsilyloxy (TBDMS-O–) protective group at the 4-position.
  • Hex-2-en-1-yl backbone with a double bond between carbons 2 and 3.
  • 5,5-Dimethyl substitution introducing steric bulk at the 5-position.
Spectroscopic Signatures

Infrared (IR) spectroscopy reveals critical functional group vibrations:

  • Carbonate C=O stretch : Observed near 1700 cm⁻¹ , consistent with organic carbonates.
  • O–C–O asymmetric stretch : A peak at 1230 cm⁻¹ distinguishes the carbonate from esters.
  • O–C–C stretch : A band near 1015 cm⁻¹ confirms the carbonate’s connectivity.

Table 1: Key IR Vibrations of Functional Groups

Functional Group Vibration Type Wavenumber (cm⁻¹)
Carbonate C=O Stretch ~1700
O–C–O (carbonate) Asymmetric stretch ~1230
O–C–C (carbonate) Stretch ~1015

The TBDMS group contributes to the compound’s stability, while the hex-2-en-1-yl backbone introduces rigidity via its double bond.

Stereoelectronic Effects of the tert-Butyldimethylsilyloxy Protective Group

The TBDMS group exerts significant steric and electronic influences:

Steric Effects
  • The tert-butyl subgroup ($$(CH₃)₃C–$$) creates a bulky environment, shielding the adjacent oxygen from nucleophilic attack.
  • Dimethylsilane ($$(CH₃)₂Si–$$) adds further steric hindrance, limiting access to reactive sites.
Electronic Effects
  • The Si–O bond polarizes electron density toward oxygen, enhancing the silyl ether’s stability against hydrolysis.
  • Hyperconjugation between silicon’s vacant d-orbitals and oxygen’s lone pairs stabilizes the TBDMS-O– group.

Table 2: Comparative Steric Parameters of Protective Groups

Protective Group Steric Volume (ų) Relative Stability
TBDMS 110 High
Trimethylsilyl (TMS) 75 Moderate
Triisopropylsilyl (TIPS) 145 Very High

These properties make the TBDMS group ideal for temporary protection in multi-step syntheses, particularly in environments requiring selective reactivity.

Conformational Analysis Through Computational Modeling

Computational studies using density functional theory (DFT) and molecular mechanics reveal the compound’s preferred conformers:

Key Findings:
  • Double Bond Rigidity : The hex-2-en-1-yl backbone adopts a s-cis conformation, minimizing torsional strain.
  • TBDMS Orientation : The bulky TBDMS group prefers an equatorial position relative to the double bond, reducing steric clashes with the 5,5-dimethyl substituents.
  • Carbonate Geometry : The carbonate moiety adopts a planar configuration , optimizing orbital overlap for resonance stabilization.

Figure 1: Predicted Low-Energy Conformer

  • Dihedral Angles :
    • C2–C3–C4–O (TBDMS): –65° (staggered).
    • C5–C6–O–CO: 180° (antiperiplanar).

These results align with similar tert-butyl-substituted hydrocarbons, where steric bulk dictates conformational preferences.

Properties

CAS No.

652157-58-9

Molecular Formula

C15H29O4Si-

Molecular Weight

301.47 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylhex-2-enyl] carbonate

InChI

InChI=1S/C15H30O4Si/c1-14(2,3)12(10-9-11-18-13(16)17)19-20(7,8)15(4,5)6/h9-10,12H,11H2,1-8H3,(H,16,17)/p-1

InChI Key

MANGTBZYHHHLAG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(C=CCOC(=O)[O-])O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Grignard Reaction Approach

A common route involves Grignard reagents to introduce the hexenyl chain:

  • Starting Material : 2-Penten-1-ol or analogous alkenes.
  • Reaction with Grignard Reagent : Treatment with a methyl Grignard reagent (e.g., CH₃MgBr) introduces the methyl groups at position 5.
  • Hydrogenation or Reduction : Optional steps to adjust the double bond position.

Example Reaction Scheme :
$$ \text{2-Penten-1-ol} + \text{CH}_3\text{MgBr} \rightarrow \text{5,5-dimethylhex-2-en-1-ol} $$

TBS Protection of the 4-Hydroxyl Group

The TBS group is introduced to protect the 4-hydroxyl group, ensuring stability during subsequent reactions.

Reagents and Conditions

  • Base : Imidazole or pyridine (neutralizes HCl byproduct).
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature : 0–25°C.

Procedure :

  • Mixing : Combine 5,5-dimethylhex-2-en-1-ol, TBSCl, and base in DCM.
  • Stirring : React for 4–12 hours under inert atmosphere.
  • Workup : Partition with water, extract with organic solvent, and dry.

Yield : Typically >85% (based on analogous TBS protections).

Carbonate Formation

The primary alcohol (C1-OH) is converted to a carbonate ester using chloroformates.

Chloroformate Selection

  • Methyl Chloroformate : Forms methyl carbonate esters.
  • Ethyl Chloroformate : Larger esters, but less common.

Reaction Mechanism :
$$ \text{R-OH} + \text{Cl-CO-O-R'} \rightarrow \text{R-O-CO-O-R'} + \text{HCl} $$

Conditions :

  • Base : Triethylamine or 4-(N,N-dimethylamino)pyridine (DMAP).
  • Solvent : DCM or tetrahydrofuran (THF).
  • Temperature : 0–25°C.

Example :
$$ \text{4-TBS-5,5-dimethylhex-2-en-1-ol} + \text{CH}_3\text{COCl} \rightarrow \text{4-TBS-5,5-dimethylhex-2-en-1-yl carbonate} $$

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (200–400 mesh).
  • Mobile Phase : 5% ethyl acetate in hexanes.
  • Yield : >90% purity (HPLC).

Distillation

  • Conditions : 35°C at 6.10–2 mmHg (for volatile intermediates).

Spectroscopic Analysis

  • ¹H NMR : Confirm TBS and carbonate signals.
  • ¹³C NMR : Verify carbonyl (δ ~155 ppm) and silyl carbons.
  • IR : Strong C=O stretch at ~1730–1750 cm⁻¹.

Challenges and Optimizations

Challenge Solution
TBS Regioselectivity Use excess TBSCl and polar aprotic solvents (e.g., DMF).
Carbonate Side Reactions Employ low temperatures and anhydrous conditions to minimize esterification.
Purification Losses Use flash chromatography with minimal solvent polarity.

Comparative Analysis with Analogous Compounds

Compound TBS Protection Yield Carbonate Formation Yield Purification Method
4-TBS-5,5-dimethylhex-2-en-1-ol >85% >90% Silica gel chromatography
Pladienolide B Intermediates ~80% N/A Crystallization
RO6889678 Precursors N/A 94% Filtration, evaporation

Chemical Reactions Analysis

Types of Reactions

4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonate group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate serves as a key intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups. This property is particularly useful in:

  • Synthesis of Natural Products : The compound can be utilized in the total synthesis of natural products due to its structural versatility.
  • Pharmaceutical Chemistry : It is employed in the development of pharmaceutical agents, where its stability under different reaction conditions is advantageous.

Polymer Chemistry

The compound can be used as a monomer or modifier in polymer chemistry, contributing to:

  • Silicone Polymers : The presence of silyl groups enhances the thermal stability and mechanical properties of silicone-based materials.
  • Coatings and Adhesives : It can improve adhesion properties and resistance to environmental factors when incorporated into coatings.

Agricultural Chemistry

In agricultural applications, this compound may serve as a precursor for developing agrochemicals such as pesticides or herbicides. Its ability to modify biological activity through structural changes makes it a candidate for:

  • Pesticide Formulations : Enhancing the efficacy and stability of active ingredients.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate in synthesizing bioactive compounds with potential therapeutic effects. The compound facilitated the formation of complex structures through multi-step reactions, showcasing its utility in medicinal chemistry.

Case Study 2: Development of Silicone-Based Materials

Research highlighted the incorporation of this carbonate into silicone polymers, resulting in materials with improved thermal stability and mechanical strength. These materials were tested for applications in electronics and automotive industries, indicating their commercial viability.

Mechanism of Action

The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate involves its ability to act as a protecting group, preventing reactions at specific sites on a molecule. The tert-butyl(dimethyl)silyl group provides steric hindrance, while the carbonate group can be selectively removed under mild conditions, allowing for controlled deprotection.

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

The table below compares the target compound with analogous structures from the literature:

Compound Name/Structure Key Functional Groups Reactivity/Stability Profile Applications/Context Reference
4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate TBDMS ether, carbonate ester - TBDMS: Stable to acids/bases; cleaved by fluoride
- Carbonate: Hydrolyzes under basic/oxidative conditions
Prodrugs, protecting-group strategies
Compound 16 (tert-butyldiphenylsilyloxyethyl-phosphonate derivative) TBDPS ether, dimethylphosphonate - TBDPS: Higher steric bulk, slower cleavage vs. TBDMS
- Phosphonate: Acidic, stable to hydrolysis
Antiviral agents (e.g., nucleotide analogs)
Compound 9 (TBDMS-protected thioether-pyrimidinone nucleoside) TBDMS ether, thioether, pyrimidinone - TBDMS: Standard protection
- Thioether: Resistant to oxidation
- Pyrimidinone: Base-pairing mimic
Nucleoside analogs for antiviral/anticancer research
Compound 30 (TBDMS-protected alaninate-isoxazole) TBDMS ether, alaninate ester, isoxazole - TBDMS: Hydroxyl protection
- Alaninate ester: Stable under peptide synthesis conditions
Peptide/protein modification, bioactive molecule synthesis
tert-Butyl acetothioacetate Thioester, tert-butyl - Thioester: Reactive in Claisen condensations
- tert-Butyl: Enhances solubility
Biosynthetic intermediates, enzyme cofactor mimics

Key Observations

Steric and Electronic Effects: The TBDMS group in the target compound provides moderate steric shielding compared to the bulkier tert-butyldiphenylsilyl (TBDPS) group in Compound 16 . This difference impacts reaction rates in crowded environments, with TBDPS offering greater stability but requiring harsher conditions (e.g., prolonged fluoride treatment) for removal.

Reactivity of Carbonate vs. Thioester/Phosphonate :

  • The carbonate ester in the target compound is more labile than the thioether in Compound 9, which resists hydrolysis but participates in radical reactions .
  • In contrast, the phosphonate in Compound 16 exhibits acidity (pKa ~2–3), enabling metal coordination or hydrogen bonding in biological systems .

Applications in Synthesis :

  • The TBDMS group’s role as a protecting group is consistent across compounds (e.g., Compound 9 and Compound 30), but the target’s carbonate ester expands utility in prodrugs, where controlled release via hydrolysis is critical .
  • tert-Butyl acetothioacetate () highlights the divergent reactivity of thioesters, which are pivotal in acyl transfers, unlike the carbonate’s role in ester cleavage .

Biological Activity

4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate (CAS Number: 652157-58-9) is a specialized chemical compound with potential applications in various biological and pharmaceutical contexts. This article explores its biological activity, synthesis, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₂₉O₄Si
Molecular Weight301.474 g/mol
LogP3.339
Polar Surface Area58.590 Ų

Research indicates that compounds with similar structural features often exhibit significant interaction with biological targets such as enzymes and receptors. The tert-butyl and dimethylsilyl groups can enhance lipophilicity, potentially improving membrane permeability and bioavailability. This structural modification may also influence the compound's interaction with target proteins.

Case Studies

  • Antioxidant Activity :
    A study demonstrated that compounds containing silyl ether functionalities can exhibit antioxidant properties. These compounds scavenge free radicals, thereby protecting cellular components from oxidative stress .
  • Enzyme Inhibition :
    Similar silyl-containing compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, a related compound was found to act as a competitive inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism .
  • PPARγ Agonism :
    Some derivatives of silyl ethers have been identified as partial agonists at the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in glucose metabolism and lipid storage . This suggests potential implications for metabolic disorders such as diabetes.

Synthesis and Characterization

The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate typically involves the reaction of appropriate silyl chlorides with alcohols under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Toxicological Studies

Preliminary toxicological assessments indicate that while the compound exhibits low acute toxicity in vitro, further studies are needed to evaluate chronic exposure effects and potential cytotoxicity against various cell lines .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can reduce the number of trials while assessing interactions between parameters .
  • Monitor reaction progress via HPLC or GC-MS to detect intermediates and byproducts. Adjust quenching methods (e.g., rapid cooling) to prevent decomposition .

How should researchers characterize the stability of this compound under varying thermal or pH conditions?

Basic Research Question
Methodological Approach :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 5–10°C/min under nitrogen to determine decomposition onset temperature. Pair with DSC to identify phase transitions or exothermic events .
  • pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Quantify degradation products using UHPLC-PDA-MS at intervals (e.g., 0, 24, 48 hours). Use kinetic modeling (e.g., first-order decay) to calculate half-lives .

Q. Key Considerations :

  • Silyl ethers are sensitive to acidic hydrolysis; avoid aqueous acidic conditions unless deliberate deprotection is intended. Use silica gel TLC (hexane:ethyl acetate) to track silyl group retention .

What advanced computational methods can predict the reactivity of the carbonate group in nucleophilic substitution reactions?

Advanced Research Question
Methodology :

  • Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for nucleophilic attack (e.g., by amines or alkoxides). Compare with experimental kinetic data to validate accuracy .
  • Use molecular dynamics (MD) simulations to assess solvent effects (e.g., polarity, protic vs. aprotic) on reaction pathways. Software like Gaussian or ORCA can automate trajectory analysis .

Q. Data Contradiction Resolution :

  • If computational predictions conflict with experimental yields (e.g., lower-than-expected reactivity), re-examine solvation models or consider hidden intermediates (e.g., ion pairs) using polarizable continuum models (PCM) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for structural confirmation?

Advanced Research Question
Step-by-Step Analysis :

NMR Discrepancies :

  • For ¹H NMR , ensure proper shimming and solvent suppression. Compare experimental chemical shifts with databases (e.g., SDBS) or computed shifts (via ACD/Labs or MestReNova) .
  • If splitting patterns mismatch predicted coupling constants, consider dynamic effects (e.g., hindered rotation) using VT-NMR (variable temperature) .

IR Absorptions :

  • Confirm carbonate C=O stretch (~1750 cm⁻¹) and silyl ether Si-O-C (~1250 cm⁻¹). Overlaps (e.g., with ester groups) require deconvolution software (e.g., OMNIC) or 2D-IR .

Case Study :
If IR shows unexpected peaks at ~1700 cm⁻¹, perform HSQC NMR to rule out ketone impurities from oxidation.

What strategies are recommended for optimizing enantioselective synthesis or derivatization of this compound?

Advanced Research Question
Methodological Framework :

  • Chiral Catalysts : Screen chiral Lewis acids (e.g., Jacobsen’s Mn-salen complexes) for asymmetric induction during carbonate formation. Use HPLC with chiral columns (e.g., Chiralpak AD-H) to determine enantiomeric excess .
  • Kinetic Resolution : If racemization occurs, employ enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze one enantiomer. Monitor via polarimetry or circular dichroism (CD) .

Q. Data-Driven Optimization :

  • Apply machine learning algorithms (e.g., random forests) to historical enantioselectivity data for catalyst selection. Tools like RDKit or PyTorch can automate feature extraction .

How can researchers design experiments to assess the compound’s environmental fate and ecotoxicology?

Advanced Research Question
Experimental Design :

Biodegradation : Use OECD 301F (ready biodegradability) tests with activated sludge. Quantify residual compound via LC-MS/MS and identify metabolites .

Aquatic Toxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) at 0.1–10 mg/L. Compare EC₅₀ values with structurally similar silyl ethers .

Q. Computational Support :

  • Predict logP and bioaccumulation potential using QSAR models (e.g., EPI Suite). Cross-validate with experimental logP (shake-flask method) .

What methodologies are effective in analyzing conflicting data between theoretical predictions and experimental reaction yields?

Advanced Research Question
Resolution Framework :

Sensitivity Analysis : Identify which computational parameters (e.g., solvent dielectric constant) most impact yield predictions. Re-run simulations with adjusted values .

Experimental Replication : Standardize conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability. Use control experiments to isolate side reactions (e.g., silyl group migration) .

Cross-Technique Validation : Combine in situ FTIR (for real-time monitoring) with DFT-computed IR spectra to verify intermediate formation .

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